molecular formula C14H18Cl3NO2 B5008952 2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride

2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B5008952
M. Wt: 338.7 g/mol
InChI Key: TXTLCQXMGPDBBP-UHFFFAOYSA-N
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Description

This compound is likely a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many piperidine derivatives have pharmacological activity, and their mechanisms of action can vary widely .

Properties

IUPAC Name

2-piperidin-1-ylethyl 2,4-dichlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2.ClH/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17;/h4-5,10H,1-3,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTLCQXMGPDBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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